molecular formula C17H18FN3O3 B2988736 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide CAS No. 1421513-66-7

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide

Cat. No.: B2988736
CAS No.: 1421513-66-7
M. Wt: 331.347
InChI Key: HOEKOMWJNPBTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18FN3O3 and its molecular weight is 331.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Chemosensor Development

N-(4-((4-((5-oxo-5H-benzo [a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)furan-2-carboxamide (NPC), a phenoxazine-based fluorescence chemosensor, was developed for the detection of Cd2+ and CN− ions. It's utilized in bio-imaging in live cells and zebrafish, showcasing the potential application of similar compounds in environmental monitoring and biological research (Ravichandiran et al., 2020).

Cancer Research and Drug Development

Research in the realm of cancer therapy has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, potentially relevant to compounds with similar structures. These inhibitors have shown promise in preclinical models and have advanced into clinical trials, indicating their significance in oncological pharmaceutical research (Schroeder et al., 2009).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide have been explored, leading to the creation of various heterocyclic compounds. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmaceuticals (Aleksandrov & El’chaninov, 2017).

Antiviral Drug Discovery

Compounds like 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been used to create derivatives that exhibit antiviral activity against avian influenza virus H5N1. This demonstrates the potential application of furan-based compounds in the development of new antiviral drugs, contributing to the ongoing effort to combat viral diseases (Flefel et al., 2012).

PARP Inhibitors for Cancer Therapy

Research on phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide PARP inhibitors, which show strong potency against PARP enzymes and cancer cells, highlights the role of furan-containing compounds in cancer therapeutics. These inhibitors have shown effectiveness in vivo, providing a basis for further exploration in cancer treatment (Penning et al., 2010).

Dual Kinase Inhibitors in Cancer Treatment

Studies on N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides as dual c-Met/VEGFR2 tyrosine kinase inhibitors reveal their potency in vitro and efficacy in vivo against several human tumor models. This illustrates the potential of related compounds in targeted cancer therapies (Mannion et al., 2009).

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c18-13-4-1-3-12(9-13)10-14(21-7-6-19-17(21)23)11-20-16(22)15-5-2-8-24-15/h1-5,8-9,14H,6-7,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEKOMWJNPBTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.